Cas no 898404-67-6 (tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate)

Tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate is a specialized carbamate derivative featuring a fluorophenyl group and a hydroxyamino carbonyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its functional versatility, serving as a key intermediate in the preparation of more complex molecules. The tert-butyl carbamate (Boc) group offers stability and selective deprotection capabilities, while the 4-fluorophenyl substituent enhances reactivity in cross-coupling and substitution reactions. The hydroxyamino carbonyl functionality provides a reactive handle for further derivatization, making it valuable in peptidomimetics and bioactive compound development. Its well-defined structure ensures reproducibility in synthetic applications.
tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate structure
898404-67-6 structure
商品名:tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
CAS番号:898404-67-6
MF:C14H19N2O4F
メガワット:298.31006
MDL:MFCD04115558
CID:1056619
PubChem ID:24729694

tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
    • 3-(BOC-AMINO)-3-(4-FLUOROPHENYL)-N-HYDROXYPROPANAMIDE
    • tert-butyl N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
    • 898404-67-6
    • SY014505
    • FT-0738586
    • AB20227
    • MFCD04115558
    • tert-Butyl(1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
    • AKOS022183201
    • A861038
    • AC7613
    • DTXSID001120291
    • TERT-BUTYL [1-(4-FLUOROPHENYL)-3-(HYDROXYAMINO)-3-OXOPROPYL]CARBAMATE
    • Carbamic acid, N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]-, 1,1-dimethylethyl ester
    • DB-078527
    • MDL: MFCD04115558
    • インチ: InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18)
    • InChIKey: HMKUOJOIHMASFQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(OC(C)(C)C)NC(C1=CC=C(F)C=C1)CC(NO)=O

計算された属性

  • せいみつぶんしりょう: 298.13300
  • どういたいしつりょう: 298.13288525g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 496.4±47.0 °C at 760 mmHg
  • フラッシュポイント: 170.6±20.4 °C
  • PSA: 94.64000
  • LogP: 3.33170

tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate セキュリティ情報

tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A730168-1g
tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
898404-67-6 95+%
1g
$394.0 2025-02-21
Ambeed
A730168-250mg
tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
898404-67-6 95+%
250mg
$196.0 2025-02-21
Ambeed
A730168-5g
tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
898404-67-6 95+%
5g
$1183.0 2025-02-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY014505-5g
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide
898404-67-6 ≥95%
5g
¥5874.58 2023-09-15
eNovation Chemicals LLC
D256251-5g
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide
898404-67-6 95%
5g
$715 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537647-5g
Tert-butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
898404-67-6 98%
5g
¥4420.00 2024-04-26
Apollo Scientific
PC510048-5g
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide
898404-67-6
5g
£910.00 2023-09-01
Alichem
A019113557-5g
tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
898404-67-6 95%
5g
$667.44 2023-08-31
eNovation Chemicals LLC
D256251-5g
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide
898404-67-6 95%
5g
$715 2025-03-01
eNovation Chemicals LLC
D256251-5g
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide
898404-67-6 95%
5g
$715 2025-02-26

tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate 関連文献

tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamateに関する追加情報

Ter-butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate (CAS 898404-67-6): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research Insights

Ter-butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate (CAS 898404-67-6) is a structurally complex organic compound characterized by its unique functional groups and pharmacophoric features. This compound belongs to the broader class of carbamate derivatives, which are widely recognized for their roles in medicinal chemistry and biological systems. The molecule integrates a tert-butoxycarbonyl protecting group with a hydroxyamino moiety and a fluorinated phenyl substituent, creating a scaffold with tunable reactivity and bioactivity. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, positioning it as a versatile intermediate in drug discovery pipelines.

The core structure of this compound features a β-ketoamine fragment (3-hydroxyamino-3-oxopropyl) linked to a fluorinated aromatic ring via an alkyl chain. The presence of the fluorophenyl group introduces electronic perturbations that modulate ligand-receptor interactions, enhancing selectivity in enzyme inhibition studies. Notably, its carbamate ester functionality serves dual purposes: as a temporary protective group during multi-step syntheses and as an active component in certain biological assays targeting protease enzymes. These attributes align with current trends in medicinal chemistry emphasizing modular design principles for lead optimization.

In vivo studies published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which is implicated in tumor metastasis and inflammatory diseases. Researchers highlighted its ability to form stable Michael acceptor complexes with cysteine residues on MMP active sites—a mechanism validated through X-ray crystallography studies. This activity profile suggests potential applications in developing novel anti-inflammatory agents or cancer therapeutic candidates with reduced off-target effects compared to existing inhibitors.

Synthetic strategies for preparing this compound have evolved significantly since its initial synthesis reported by Smith et al. (Angew. Chem., 2019). Modern protocols now employ environmentally benign conditions using microwave-assisted techniques to achieve >95% yield within 90 minutes—a stark improvement over traditional reflux methods requiring 12+ hours. Key steps involve nucleophilic substitution of an activated fluorobenzoyl chloride intermediate followed by controlled oxidation using Dess-Martin periodinane under solvent-free conditions. Such advancements underscore the compound's accessibility for large-scale preclinical trials.

Biochemical assays reveal that the hydroxyamino group's reactivity enables dynamic covalent interactions with target proteins under physiological conditions. A groundbreaking study published in Nature Communications (2022) demonstrated reversible binding kinetics between this moiety and serine proteases like thrombin, suggesting utility in anticoagulant therapies where transient inhibition is clinically advantageous. The fluorine atom's electron-withdrawing effect stabilizes the transition state during these reactions, enhancing catalytic efficiency by ~15-fold compared to non-fluorinated analogs.

In drug delivery systems research, this compound's amphiphilic nature has been exploited to formulate nano-carriers for targeted drug delivery. Work by Lee et al. (Biomaterials Science, 2023) showed that lipid-polymer hybrids incorporating this molecule achieved 85% tumor accumulation efficiency in murine xenograft models—significantly higher than conventional liposomes due to enhanced membrane permeability induced by the β-ketoamide structure. Such findings position it as a promising component for next-generation nanoparticle platforms addressing poor bioavailability challenges.

Safety evaluations conducted per OECD guidelines confirm its low acute toxicity profile when administered subcutaneously at therapeutic doses (<50 mg/kg). However, metabolic stability studies indicate rapid hydrolysis of the tert-butoxycarbonyl group under hepatic conditions, yielding inactive metabolites excreted via renal pathways within 72 hours post-dosing. These pharmacokinetic characteristics are advantageous for minimizing systemic toxicity risks while maintaining therapeutic efficacy windows.

Ongoing research explores its role as an enzyme probe for studying protein kinase dynamics during cellular stress responses. Preliminary data from CRISPR-Cas9 knockout screens suggest interactions with HSP90 chaperone complexes under hypoxic conditions—a discovery that could redefine strategies for targeting cancer cell survival pathways under metabolic stress scenarios.

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(CAS:898404-67-6)tert-Butyl (1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl)carbamate
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